Synthesis Yield: A 92% Efficient Route Using a Boc-Protected Intermediate
A synthetic route to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine has been reported with a yield of 92% . This synthesis involves the deprotection of tert-butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate using hydrogen chloride in a 1,4-dioxane/methanol mixture at 20°C . While comparative yield data for other synthetic methods is not provided in the source, the 92% yield represents a high-efficiency benchmark for procurement and use in multi-step syntheses .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | Not provided |
| Quantified Difference | Not applicable |
| Conditions | Reaction: tert-butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)carbamate with HCl in 1,4-dioxane/methanol at 20°C. |
Why This Matters
A high reported synthesis yield indicates a more efficient and potentially cost-effective route for producing or utilizing this compound as an intermediate.
